N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide
Description
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a benzenesulfonamide group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12(20-25(21,22)15-6-4-3-5-7-15)17-18-16(19-24-17)13-8-10-14(23-2)11-9-13/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOTYYZOHHFKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzohydrazide, which is then reacted with acetic anhydride to form the corresponding hydrazone. This intermediate is cyclized using phosphorus oxychloride to yield the 1,2,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity, while the sulfonamide group can improve its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group but lacks the oxadiazole and sulfonamide groups.
Halocarbons: Contain halogen atoms but have different structural features.
tert-Butylamine: An aliphatic amine with different functional groups.
Uniqueness
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide is unique due to its combination of the oxadiazole ring, methoxyphenyl group, and sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
